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Introduction

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a

reliable and high-yielding method for the formation of carbon-carbon bonds to produce ketones

and, by extension, aldehydes.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven

Nahm, this reaction utilizes an N-methoxy-N-methylamide, commonly known as the Weinreb

amide, as a robust acylating agent.[1][3] Its primary advantage over traditional methods, such

as the use of acid chlorides or esters, is the prevention of over-addition by organometallic

reagents.[1][4][5] This is achieved through the formation of a stable, chelated tetrahedral

intermediate that resists a second nucleophilic attack, ensuring the selective formation of the

desired carbonyl compound upon workup.[2][3][4][6] The broad functional group tolerance and

dependable reactivity of Weinreb amides have made them invaluable intermediates in the

synthesis of complex natural products and pharmaceuticals.[1]

Mechanism of Action: Preventing Over-addition

The unique reactivity of the Weinreb amide stems from its ability to form a stable five-

membered cyclic intermediate upon nucleophilic addition of an organometallic reagent (e.g.,

Grignard or organolithium).[2][4] The oxygen and nitrogen atoms of the N-methoxy-N-

methylamine moiety chelate the metal cation (Li⁺ or Mg²⁺), stabilizing the tetrahedral

intermediate.[1] This chelated complex is stable at low temperatures and does not collapse to

form a ketone until acidic workup is performed.[1][4] This two-stage process effectively protects
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the newly formed carbonyl group from undergoing a second nucleophilic addition, which is a

common side reaction with more reactive acylating agents.[1][2]
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Caption: Mechanism of Weinreb ketone synthesis.

Optimal Reaction Conditions
The optimal conditions for Weinreb amide C-C coupling are highly dependent on the

nucleophile used. Generally, reactions are performed in anhydrous ethereal solvents under an
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inert atmosphere at low temperatures to ensure the stability of both the organometallic reagent

and the tetrahedral intermediate.

Table 1: Coupling with Organolithium Reagents

Substrate
Type

Organolit
hium
Reagent
(Equivale
nts)

Solvent
Temperat
ure (°C)

Time Yield (%)
Referenc
e

Aromatic

Weinreb

Amide

n-BuLi

(1.0)
Toluene

Room

Temp
1 h 81 [7]

Aromatic

Weinreb

Amide

PhLi (1.5) Toluene 40 1.5 h 84 [8]

Aliphatic

Weinreb

Amide

n-BuLi

(1.0)
Toluene

Room

Temp
1 h 81 [7]

Heterocycli

c Weinreb

Amide

2-

Thienyllithi

um (1.0)

THF/Hexan

e

Room

Temp
1 h 84 [7]

α,β-

Unsaturate

d Amide

Alkynyllithi

um (1.1)
THF 0 1 h >95 [9]

Table 2: Coupling with Grignard Reagents
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Substrate
Type

Grignard
Reagent
(Equivale
nts)

Solvent
Temperat
ure (°C)

Time Yield (%)
Referenc
e

Aromatic

Weinreb

Amide

i-

PrMgCl·LiC

l (2.0)

THF 25 1 h 95 [10]

Benzoyl

Weinreb

Amide

Phenylmag

nesium

Bromide

(1.2)

THF 0 to RT 1-2 h >90 [1]

Aliphatic

Weinreb

Amide

Arylmagne

sium

Halide

(1.5)

THF 0 to RT 2 h 85-95

N-

Protected

Amino Acid

Amide

Methylmag

nesium

Bromide

(1.2)

THF -78 to 0 1 h >90 [1]

Heterocycli

c Weinreb

Amide

Functionali

zed Aryl

Grignard

(2.0)

THF 25 1 h 80-92 [10]

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
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Couplin
g Type

Catalyst
(mol%)

Ligand
(mol%)

Base/Ad
ditive

Solvent
Temper
ature
(°C)

Yield
(%)

Referen
ce

Sequenti

al

Addition/

Coupling

Pd₂(dba)

₃ (2.5)

XPhos

(10)

Organolit

hium
Toluene 40 67-89 [8]

Aminocar

bonylatio

n

Pd(OAc)₂

(2)

Xantphos

(4)

N/A (CO

atm)
Dioxane

Room

Temp
High [11]

Suzuki-

Miyaura

Type

Pd(PPh₃)

₄ (3)
N/A K₂CO₃

Toluene/

H₂O
80 Good [12]

Experimental Protocols
The following protocols provide detailed methodologies for common Weinreb amide C-C

coupling reactions. All reactions should be performed in oven-dried glassware under an inert

atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for Ketone Synthesis via Grignard Reagent

This protocol is adapted from the chemoselective arylation of Weinreb amides with

functionalized Grignard reagents.[10]

Preparation of Grignard Reagent: In a flame-dried round-bottom flask, add the aryl halide

(1.0 equiv) and anhydrous THF. Cool the solution to the desired temperature (typically 0 °C

or -20 °C). Add a solution of i-PrMgCl·LiCl (1.05 equiv) dropwise. Stir the mixture for 0.5-2 h

at that temperature to facilitate the Mg/halide exchange.

Coupling Reaction: In a separate flask, dissolve the Weinreb amide (1.2 equiv) in anhydrous

THF. Cool this solution to 0 °C.

Slowly add the freshly prepared Grignard reagent to the Weinreb amide solution via cannula.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the

reaction progress by TLC or LC-MS.

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous

solution of NH₄Cl at 0 °C.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired ketone.

Protocol 2: General Procedure for Ketone Synthesis via Organolithium Reagent

This protocol describes a typical procedure for the reaction of an organolithium reagent with a

Weinreb amide.

Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.5

M) at -78 °C, add the organolithium reagent (1.1-1.5 equiv) dropwise over 10-15 minutes.

Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C and

stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl or 1

N HCl.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Extract the product with ethyl acetate or diethyl ether (3x).

Combine the organic phases, wash with water and then brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo.

Purification: Purify the resulting crude ketone by flash chromatography.

Protocol 3: One-Pot Sequential 1,2-Addition and Palladium-Catalyzed Cross-Coupling
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This advanced protocol allows for the modular synthesis of complex ketones from two different

organolithium reagents.[8]

First Addition: In a Schlenk tube, dissolve the bromo-substituted Weinreb amide (1.0 equiv,

e.g., 4-bromobenzoyl Weinreb amide) in anhydrous toluene (0.1 M).

Add the first organolithium reagent (R¹Li, 1.0 equiv) dropwise at room temperature over 1

hour. Stir for an additional 30 minutes to ensure complete formation of the tetrahedral

intermediate.

Cross-Coupling: To this mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and

the ligand (e.g., XPhos, 10 mol%).

Add the second organolithium reagent (R²Li, 1.5 equiv) dropwise over 1.5 hours at 40 °C.

Stir the reaction at 40 °C until the starting material is consumed (typically 1-3 hours,

monitored by GC-MS).

Workup and Purification: Cool the reaction to room temperature and quench with saturated

aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and

concentrate. Purify the residue by column chromatography to yield the final ketone product

(R¹-CO-Ar-R²).

Experimental Workflow Visualization
The general workflow for a standard Weinreb amide coupling reaction involves preparation,

reaction, workup, and purification stages.
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Caption: General experimental workflow for C-C coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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